molecular formula C20H25FN4O5S2 B6556542 ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate CAS No. 1040667-14-8

ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate

Cat. No.: B6556542
CAS No.: 1040667-14-8
M. Wt: 484.6 g/mol
InChI Key: JPPJEPHWXQZNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate is a synthetic compound belonging to a diverse class of bioactive molecules that exhibit a broad range of biological and pharmacological activities. Its intricate molecular structure, featuring an ethyl ester, thiazole ring, and sulfonamide group, underlines its potential to engage in various biochemical interactions, making it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate generally involves multi-step organic synthesis. Key steps might include:

  • Formation of Thiazole Ring: : The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under controlled conditions.

  • Attachment of Sulfonamide Group: : Introduction of the 4-fluorobenzenesulfonamide can be achieved via nucleophilic substitution reactions.

  • Amidation and Esterification: : The formation of the propanamido and ethyl ester groups involves amidation reactions with appropriate amines and esterification with ethyl chloroformate.

  • Final Coupling: : The final step involves coupling the thiazole intermediate with the piperidine derivative.

Industrial Production Methods

Industrial production methods scale up these synthetic steps using optimized reaction conditions to ensure high yield and purity. These might include the use of automated reactors, continuous flow synthesis, and strict quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfonamide moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The reduction of specific parts of the molecule, such as the nitro or carbonyl groups, can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur at the aromatic ring, thiazole, and piperidine units, depending on the conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Various halogenating agents, nucleophiles, and electrophiles depending on the target site within the molecule.

Major Products

Depending on the reaction conditions, the products can include oxidized or reduced derivatives, substituted thiazole or aromatic compounds, and modified sulfonamide groups.

Scientific Research Applications

Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate has a plethora of applications in scientific research, owing to its diverse functional groups and biological activities.

  • Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules, particularly in the development of heterocyclic compounds.

  • Biology: : Explored for its potential as a ligand in biochemical assays, enabling the study of enzyme interactions and receptor binding.

  • Medicine: : Investigated for its therapeutic potential, particularly in designing drugs targeting specific pathways in cancer, inflammation, and infectious diseases.

  • Industry: : Utilized in the production of specialized chemicals and materials, including agrochemicals and performance polymers.

Mechanism of Action

The mechanism of action of ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate is largely dependent on its interaction with specific molecular targets:

  • Molecular Targets: : It may interact with enzymes, receptors, and ion channels, altering their activity and leading to therapeutic effects.

  • Pathways Involved: : This compound can influence signaling pathways such as MAPK/ERK, NF-κB, and PI3K/AKT, which are pivotal in cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

When comparing ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate to similar compounds, its unique structural elements and the specific substitution pattern provide distinct properties.

Similar Compounds

  • Ethyl 4-{3-[2-benzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate: : Lacks the fluorine atom, which may alter its biological activity and chemical reactivity.

  • Ethyl 4-{3-[2-(4-bromobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate: : Contains a bromine atom instead of fluorine, potentially resulting in different pharmacokinetics and dynamics.

This comparative analysis underscores the unique characteristics of this compound, highlighting its potential in various scientific domains.

Biological Activity

Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate is a complex organic compound with potential biological activity that has been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl carboxylate group and a thiazole moiety linked through a sulfonamide. The presence of the 4-fluorobenzenesulfonamide group enhances its pharmacological properties.

  • Molecular Formula : C₁₈H₂₃FN₄O₃S
  • Molecular Weight : 396.47 g/mol
  • CAS Number : Not specified in the literature

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzyme Activity : The thiazole and piperidine moieties are known to interact with enzymes involved in cancer cell proliferation. Studies indicate that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
  • Nitric Oxide Production : The compound may influence nitric oxide synthase activity, which is crucial in mediating inflammatory responses and vascular functions . Nitric oxide (NO) plays a significant role in tumoricidal activity within macrophages.
  • Cell Signaling Pathways : It is suggested that the compound could modulate signaling pathways associated with apoptosis and cellular differentiation, particularly in stem cell contexts .

Anticancer Activity

Several studies have investigated the anticancer potential of related thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line GI50 (µM) Mechanism
MDA-MB-231 (Breast Cancer)10.5CDK1 inhibition causing G2/M phase arrest
Mia PaCa-2 (Pancreatic Cancer)8.7Induction of apoptosis via mitochondrial pathways
PC3 (Prostate Cancer)12.0Inhibition of cell migration

Case Studies

  • Study on Thiazole Derivatives : A study published in Cancer Research demonstrated that thiazole derivatives could effectively inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
  • Inflammation Modulation : Research indicates that compounds with similar structures can enhance the synthesis of pro-inflammatory cytokines like IL-6 and IL-8, suggesting a dual role in both promoting and inhibiting tumorigenesis depending on the context .

Properties

IUPAC Name

ethyl 4-[3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O5S2/c1-2-30-20(27)25-11-9-15(10-12-25)22-18(26)8-5-16-13-31-19(23-16)24-32(28,29)17-6-3-14(21)4-7-17/h3-4,6-7,13,15H,2,5,8-12H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPJEPHWXQZNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.